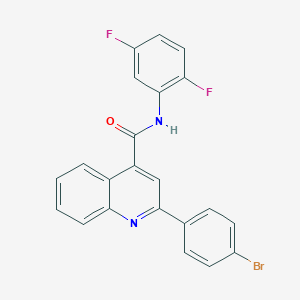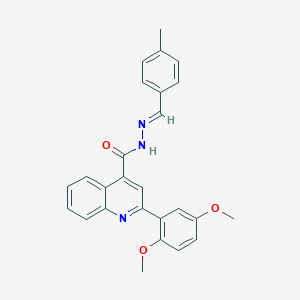
methyl e-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl e-3-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, an ethoxyphenyl group, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl e-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the benzoate ester is formed via esterification reactions using appropriate alcohols and acids .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to ensure high efficiency and minimal by-products. Continuous flow reactors and other advanced technologies may be employed to enhance the production process .
化学反応の分析
Types of Reactions
methyl e-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenating agents, nucleophiles, polar aprotic solvents
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized quinoline derivatives
科学的研究の応用
methyl e-3-carboxamide has several scientific research applications:
作用機序
The mechanism of action of methyl e-3-carboxamide is primarily related to its interaction with biological targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, affecting various cellular pathways . The ethoxyphenyl group and benzoate ester contribute to the compound’s overall stability and bioavailability .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure and similar biological activities.
Ciprofloxacin: A quinoline derivative with potent antimicrobial properties.
Nalidixic Acid: Another quinoline derivative used as an antibacterial agent.
Uniqueness
methyl e-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group enhances its lipophilicity, while the benzoate ester improves its stability and solubility .
特性
分子式 |
C26H22N2O4 |
|---|---|
分子量 |
426.5g/mol |
IUPAC名 |
methyl 2-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C26H22N2O4/c1-3-32-18-10-8-9-17(15-18)24-16-21(19-11-4-6-13-22(19)27-24)25(29)28-23-14-7-5-12-20(23)26(30)31-2/h4-16H,3H2,1-2H3,(H,28,29) |
InChIキー |
SCFSNOMMCCFIBL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC |
正規SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-chloro-2-methylphenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide](/img/structure/B451755.png)
![(5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B451756.png)



![Ethyl 2-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B451762.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclooctyl-2-furamide](/img/structure/B451767.png)



![4-{3-[(4-CYANOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-METHYL-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B451774.png)
![Methyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B451775.png)
